molecular formula C8H9F2NO B168495 2-Amino-1-(3,4-difluorophenyl)ethanol CAS No. 10145-04-7

2-Amino-1-(3,4-difluorophenyl)ethanol

Cat. No. B168495
CAS RN: 10145-04-7
M. Wt: 173.16 g/mol
InChI Key: CXJWXUGRWAXKAF-UHFFFAOYSA-N
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Description

“2-Amino-1-(3,4-difluorophenyl)ethanol” is a chemical compound with the molecular formula C8H9F2NO . It is used in biochemical research .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the biocatalytic synthesis of ®-2-Chloro-1-(3,4-difluorophenyl)ethanol by the Short-Chain Dehydrogenase PpKR8 from Paraburkholderia phymatum STM815 has been described . This process involves the reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone (24a) and demonstrates the potential of biocatalytic processes in the synthesis of such compounds .


Molecular Structure Analysis

The molecular weight of “2-Amino-1-(3,4-difluorophenyl)ethanol” is 173.16 . The InChI code for this compound is 1S/C8H9F2NO/c9-7-2-1-6 (5-8 (7)10)11-3-4-12/h1-2,5,11-12H,3-4H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-1-(3,4-difluorophenyl)ethanol” include a molecular weight of 173.16 . It is typically stored at room temperature .

Scientific Research Applications

Enzymatic Synthesis and Biocatalysis

Development of Practical Enzymatic Processes The compound (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, closely related to 2-Amino-1-(3,4-difluorophenyl)ethanol, is a crucial chiral intermediate for synthesizing Ticagrelor, used for treating acute coronary syndromes. A study by Guo et al. (2017) highlighted an enzymatic process involving ketoreductase (KRED) for transforming the substrate into chiral alcohol. This process was noted for its high conversion rate, excellent enantiomeric excess, and potential industrial applications due to its environmentally friendly and highly productive nature (Guo et al., 2017).

Mutations in Ketoreductase for Enhanced Production Further refining the enzymatic process, Zhao et al. (2017) investigated single mutations in ketoreductase ChKRED20, which led to a substantial increase in activity and enabled the production of enantiopure (S)-CFPL, another related compound, with high yield and purity. This study underscores the potential of biocatalytic solutions for pharmaceutical intermediate production (Zhao et al., 2017).

Chemical Synthesis and Characterization

Characterization of Chemical Compounds Shang (2007) conducted a study involving the synthesis and characterization of a compound with a structural framework similar to 2-Amino-1-(3,4-difluorophenyl)ethanol. The crystal structure and molecular interactions were a key focus, providing insights into the molecular arrangement and potential applications in material sciences (Shang, 2007).

Synthesis of Biologically Active Scaffolds Sroor (2019) highlighted the synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds, involving compounds structurally akin to 2-Amino-1-(3,4-difluorophenyl)ethanol. The study emphasized the synthesis process and potential applications in biological systems, such as drug development (Sroor, 2019).

Carbon Dioxide Capture

Ionic Liquids for Carbon Dioxide Capture Zhao et al. (2010) explored a series of novel ionic liquids, including those derived from 2-aminoethanol, for carbon dioxide capture. The study provided a comprehensive analysis of densities, viscosities, and performances of various absorbents, offering valuable insights into environmental applications and the potential role of compounds like 2-Amino-1-(3,4-difluorophenyl)ethanol in enhancing carbon capture technologies (Zhao et al., 2010).

Future Directions

The future directions of research on “2-Amino-1-(3,4-difluorophenyl)ethanol” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. For instance, the development of engineered ketoreductases with improved thermostability and activity for making bulky atorvastatin precursors has been reported .

properties

IUPAC Name

2-amino-1-(3,4-difluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8,12H,4,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXJWXUGRWAXKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CN)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588049
Record name 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3,4-difluorophenyl)ethanol

CAS RN

10145-04-7
Record name 2-Amino-1-(3,4-difluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a well stirred solution of hydroxy-(3,4-difluorophenyl)-acetonitrile (3.34 g, 20 mmol), was added a 1.0 M solution of LiAlH4 in ether (40 mL, 40 mmol) dropwise at 0° C. The resulting yellow solution was then stirred at room temperature for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 1.5 mL of water, 1.5 mL of 3N NaOH followed by 4.5 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 2-amino-1-(3,4-difluorophenyl)-ethanol was obtained as a yellow glassy syrup (3.3 g, 99%) which was used in the next step without further purification.
Name
hydroxy-(3,4-difluorophenyl)-acetonitrile
Quantity
3.34 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Synthesis routes and methods II

Procedure details

To a solution consisting of 3,4-difluorobenzaldehyde (3.85 g, 27.1 mmol), zinc iodide (104.9 mg, 0.329 mmol) and THF (5 mL) at 0° C. under nitrogen was added TMSCN (4.60 mL, 33.9 mmol). The resultant mixture was stirred for 3.5 h at 0° C. and then cannulated into a 0° C. suspension of LiAlH4 (1.41 g, 67.7 mmol) in THF (80 mL). The resultant mixture was allowed to gradually warm to rt with stirring for 21 h. The reaction mixture was then re-cooled to 0° C. and carefully treated with water (2.57 mL) followed by 15% aq. NaOH (2.57 mL) and lastly with water (7.7 mL). The resultant mixture was stirred for 1 h, the solids removed by vacuum filtration and the filtrate concentrated. The resulting crude product was purified by FCC(CH2Cl2/MeOH/NH3) to give the desired product.
Name
Quantity
7.7 mL
Type
solvent
Reaction Step One
Name
Quantity
2.57 mL
Type
solvent
Reaction Step Two
Quantity
3.85 g
Type
reactant
Reaction Step Three
Quantity
104.9 mg
Type
catalyst
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
4.6 mL
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
1.41 g
Type
reactant
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
2.57 mL
Type
reactant
Reaction Step Eight
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods III

Procedure details

A suspension of Pd (10 wt % on carbon; 232 mg, 0.22 mmol) in a solution of afforded 2-azido-1-(3,4-difluorophenyl)ethanol (435 mg, 2.2 mmol) in ethanol (20 mL) was stirred under an atmosphere of hydrogen overnight. The reaction mixture was filtered through Celite, acidified with hydrogen chloride (1 M in diethyl ether) and concentrated in vacuo to afford 2-amino-1-(3,4-difluorophenyl)ethanol, which was used without further purification.
Quantity
435 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
232 mg
Type
catalyst
Reaction Step One

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